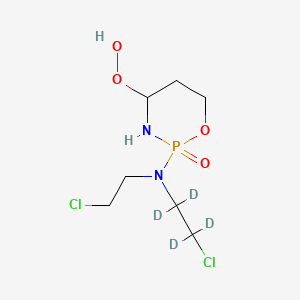
Anisole-13C6
Vue d'ensemble
Description
Anisole-13C6, also known as methoxybenzene-13C6, is an organic compound with the chemical formula 13C6H5OCH3. It is a stable isotope-labeled analog of anisole, where the benzene ring contains six carbon-13 isotopes. This isotopic substitution makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anisole-13C6 can be synthesized through the isotope exchange reaction of benzene with 13C-labeled methanol under acidic conditions. This method involves the reaction of benzene with 13C-labeled methanol in the presence of an acid catalyst to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same isotope exchange reaction but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Anisole-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce anisaldehyde or anisic acid.
Reduction: Reduction of this compound can lead to the formation of methoxycyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed:
Oxidation: Anisaldehyde, anisic acid.
Reduction: Methoxycyclohexane.
Substitution: Nitroanisole, sulfonoanisole, haloanisole.
Applications De Recherche Scientifique
Anisole-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in the study of polymerization processes .
Mécanisme D'action
The mechanism of action of Anisole-13C6 involves its participation in various chemical reactions due to the presence of the methoxy group and the isotopically labeled benzene ring. The methoxy group activates the benzene ring towards electrophilic substitution reactions, while the carbon-13 isotopes allow for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study reaction pathways and intermediates with high precision .
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): The non-labeled analog of Anisole-13C6, commonly used in organic synthesis.
Phenol (Hydroxybenzene): Similar in structure but with a hydroxyl group instead of a methoxy group.
Toluene (Methylbenzene): Contains a methyl group instead of a methoxy group.
Uniqueness of this compound: this compound is unique due to its isotopic labeling, which makes it an invaluable tool in research applications that require precise tracking of carbon atoms. This isotopic substitution allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
methoxy(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-WBJZHHNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675631 | |
| Record name | 1-Methoxy(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.094 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152571-52-3 | |
| Record name | 1-Methoxy(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152571-52-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















